molecular formula C8H9ClO2 B084136 (3-chloro-4-methoxyphenyl)methanol CAS No. 14503-45-8

(3-chloro-4-methoxyphenyl)methanol

Cat. No. B084136
M. Wt: 172.61 g/mol
InChI Key: TZHJVLGDHRXGDX-UHFFFAOYSA-N
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Patent
US06582351B1

Procedure details

To a solution of 3-chloro-4-methoxybenzyl alcohol (164 g) in dichloromethane (800 ml) was added phosphorus tribromide (45.1 ml) under ice-cooing and the mixture was stirred at ambient temperature for an hour followed by adding water to the mixture. The separated aqueous layer was extracted with dichloromethane. The combined organic layers were washed with an aqueous saturated sodium bicarbonate solution and brine, dried over magnesium sulfate, and evaporated in vacuo. The oily residue was triturated with n-hexane to obtain 3-chloro-4-methoxybenzyl bromide (200 g) as a white powder.
Quantity
164 g
Type
reactant
Reaction Step One
Quantity
45.1 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH2:5]O.P(Br)(Br)[Br:13].O>ClCCl>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH2:5][Br:13]

Inputs

Step One
Name
Quantity
164 g
Type
reactant
Smiles
ClC=1C=C(CO)C=CC1OC
Name
Quantity
45.1 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
800 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The separated aqueous layer was extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic layers were washed with an aqueous saturated sodium bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The oily residue was triturated with n-hexane

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(CBr)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 200 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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